molecular formula C11H16O2 B15342658 Hexa-2,4-dien-1-yl 3-methylbut-2-enoate CAS No. 16491-31-9

Hexa-2,4-dien-1-yl 3-methylbut-2-enoate

Cat. No.: B15342658
CAS No.: 16491-31-9
M. Wt: 180.24 g/mol
InChI Key: VYUCYAFXDYNKFS-YTXTXJHMSA-N
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Description

Hexa-2,4-dien-1-yl 3-methylbut-2-enoate is an ester compound characterized by a conjugated diene system (hexa-2,4-dienyl) and an α,β-unsaturated ester moiety (3-methylbut-2-enoate).

Properties

CAS No.

16491-31-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] 3-methylbut-2-enoate

InChI

InChI=1S/C11H16O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+

InChI Key

VYUCYAFXDYNKFS-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/COC(=O)C=C(C)C

Canonical SMILES

CC=CC=CCOC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be synthesized through several methods, including the esterification of hexa-2,4-dien-1-ol with 3-methylbut-2-enoic acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Hexa-2,4-dien-1-yl 3-methylbut-2-enoate has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can serve as a precursor for bioactive compounds that may have potential biological activities.

  • Medicine: Research is ongoing to explore its potential use in pharmaceuticals, including its role in drug design and development.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be compared with other similar compounds, such as hexadienyl acetate and hexadienyl propionate. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate* Likely C₁₁H₁₄O₂ ~182.23 Not provided Conjugated diene + α,β-unsaturated ester
Hexa-2,4-dien-1-yl 2-methylpropanoate C₁₀H₁₆O₂ 168.24 Not provided Conjugated diene + branched ester
Ethyl 3-methylbut-2-enoate C₇H₁₀O₂ 126.15 Not provided α,β-unsaturated ester
Potassium sorbate (hexa-2,4-dienoate) C₆H₇KO₂ 150.22 24634-61-5 Conjugated diene + carboxylic acid salt

*Note: Molecular formula and weight for this compound are inferred from analogs.

Key Structural Differences:
  • This compound: Combines a conjugated diene with a methyl-substituted α,β-unsaturated ester. This structure may enhance electrophilic reactivity and biological interactions.
  • Ethyl 3-methylbut-2-enoate: Smaller ester with α,β-unsaturation; demonstrated nematicidal activity against Meloidogyne javanica .

Physicochemical Properties

  • The α,β-unsaturation in this compound may slightly increase polarity.
  • Volatility : Branched esters (e.g., isobutyrate) are more volatile than linear analogs , but conjugation in the diene system could reduce volatility.

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